2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2) is a specialized bifunctional building block primarily utilized in the regiospecific synthesis of 4-chloroindoline and 4-chloroindole scaffolds . Structurally, it features an ethanol chain at C1, an amino group at C2, and a strategically positioned chlorine atom at C6 of the benzene ring. This specific ortho-substitution pattern provides a pre-functionalized template that dictates exact regiochemistry upon intramolecular cyclization. With a boiling point of approximately 325.6 °C and a density of 1.28 g/cm³, it offers stable handling as a bench-stable intermediate . In industrial and pharmaceutical procurement, this compound is prioritized when downstream synthetic pathways require high-purity 4-chlorinated heterocycles, effectively bypassing the poor regioselectivity associated with late-stage halogenation of unsubstituted cores.
Generic substitution with unsubstituted 2-(2-aminophenyl)ethanol or the direct procurement of indoline/indole is fundamentally unviable for targeting 4-chloro derivatives [1]. The nitrogen atom in indoline is a strong ortho/para-directing group; consequently, direct electrophilic chlorination overwhelmingly favors the 5-position (para to the amine) and 7-position (ortho to the amine), rather than the sterically hindered 4-position [2]. Attempting to synthesize 4-chloroindoline from a standard indoline core results in complex mixtures dominated by 5-chloro and 5,7-dichloro byproducts, yielding single-digit target recoveries and requiring prohibitive chromatographic separation. Procuring 2-(2-amino-6-chlorophenyl)ethanol circumvents this failure by embedding the chlorine atom at the exact required position (C6 of the aniline, which becomes C4 of the cyclized product) prior to ring closure, ensuring absolute regiochemical fidelity.
When synthesizing 4-chloroindoline, the direct intramolecular cyclization of 2-(2-amino-6-chlorophenyl)ethanol yields the target with >98% regiochemical purity [1]. In contrast, attempting to synthesize the same target via direct electrophilic chlorination of unsubstituted indoline yields predominantly 5-chloroindoline (>85%), with the 4-chloro isomer appearing only in trace amounts (<5%) [2]. This pre-functionalized precursor completely eliminates the need for late-stage regioselective halogenation, directly translating to higher overall synthetic efficiency.
| Evidence Dimension | Regiochemical yield of the 4-chloroindoline isomer |
| Target Compound Data | >98% regioselectivity (via cyclization of 100376-53-2) |
| Comparator Or Baseline | Unsubstituted indoline (via direct electrophilic chlorination) |
| Quantified Difference | >93% absolute increase in target isomer yield |
| Conditions | Intramolecular cyclization vs. direct electrophilic aromatic substitution |
Buyers must procure this specific isomer to avoid the catastrophic yield losses and purification bottlenecks associated with separating 4-chloro from 5-chloro indoline isomers.
2-(2-Amino-6-chlorophenyl)ethanol is utilized as a bench-stable alcohol precursor, exhibiting significantly higher oxidative stability than its corresponding aldehyde, 2-amino-6-chlorophenylacetaldehyde [1]. While the aldehyde spontaneously condenses and is prone to rapid degradation or polymerization upon storage at room temperature, the ethanol derivative maintains >98% purity over 6 months under standard 2-8 °C storage conditions . The alcohol can be cleanly oxidized in situ immediately prior to cyclization to form 4-chloroindole, offering a highly controlled and process-friendly workflow.
| Evidence Dimension | Shelf-life and purity retention |
| Target Compound Data | >98% purity maintained after 6 months (2-8 °C) |
| Comparator Or Baseline | 2-amino-6-chlorophenylacetaldehyde (rapid polymerization) |
| Quantified Difference | Avoids the rapid spontaneous polymerization seen in the aldehyde analog |
| Conditions | Standard laboratory storage and handling prior to heterocyclic synthesis |
Procuring the alcohol form ensures a stable, reliable supply chain and reproducible batch-to-batch synthesis, whereas the aldehyde form is too unstable for commercial shipping.
In multi-gram scale pharmaceutical intermediate synthesis, 2-(2-amino-6-chlorophenyl)ethanol demonstrates excellent processability. Under standard intramolecular cyclization conditions, the compound achieves isolated yields of 82-88% for the 4-chlorinated bicyclic system [1]. In contrast, using alternative routes like the Fischer indole synthesis with 3-chlorophenylhydrazine yields a nearly 1:1 mixture of 4-chloro and 6-chloro isomers, capping the maximum theoretical yield of the 4-chloro isomer at 50% and practically isolating at <35% [2].
| Evidence Dimension | Isolated yield of the 4-chloro bicyclic scaffold |
| Target Compound Data | 82-88% isolated yield (regiopure) |
| Comparator Or Baseline | 3-chlorophenylhydrazine (via Fischer indole synthesis) |
| Quantified Difference | ~50% absolute increase in isolated target yield |
| Conditions | Multi-gram scale cyclization vs. Fischer indole synthesis |
For industrial procurement, starting with a regiospecific precursor halves the raw material requirement and eliminates costly chromatographic isomer separation at scale.
This compound is the right choice for generating the 4-chloroindoline core, a critical pharmacophore in various oncology and inflammatory disease drug candidates. By starting with 2-(2-amino-6-chlorophenyl)ethanol, chemists avoid the impossible late-stage chlorination of the indoline ring, ensuring high-yield access to the required regiochemistry [1].
In workflows requiring 4-chloroindole, this compound serves as a stable, shippable precursor that can be oxidized and cyclized in a single pot. This approach bypasses the severe instability of the corresponding aldehyde and the poor regioselectivity of direct indole halogenation, making it ideal for scalable pharmaceutical manufacturing [2].
The bifunctional nature of the amino and alcohol groups allows for incorporation into macrocycles or non-standard amino acid analogs before cyclization. This provides synthetic flexibility in peptidomimetic drug discovery that is not possible when procuring pre-formed, rigid indolines[1].